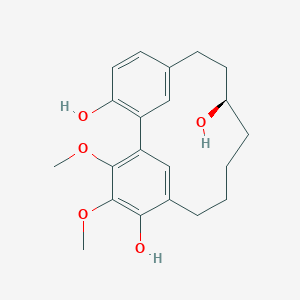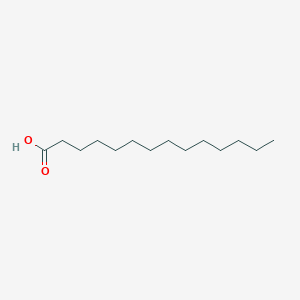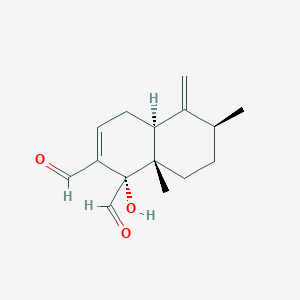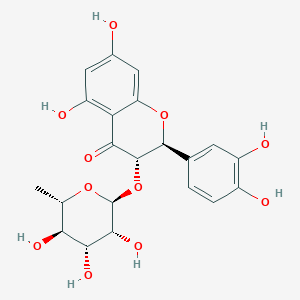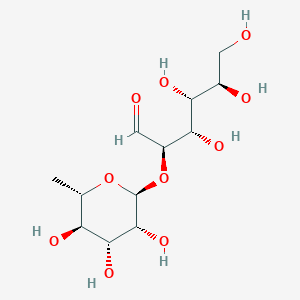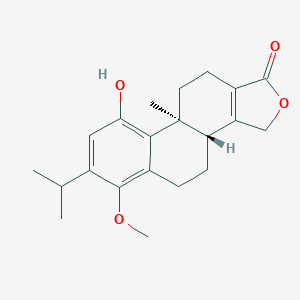
Obtusifolin
Descripción general
Descripción
La obtusífolina es un compuesto antraquinona extraído de las semillas de Senna obtusifolia (L.) H.S.Irwin & Barneby . Es conocida por sus propiedades antiinflamatorias y se ha estudiado por sus posibles efectos terapéuticos en diversas afecciones médicas, como la osteoartritis y la lesión renal aguda .
Mecanismo De Acción
La obtusífolina ejerce sus efectos a través de varios mecanismos moleculares. Inhibe la actividad de la enzima CYP1A2 formando interacciones hidrofóbicas y enlaces de hidrógeno con el sitio activo de la enzima . Además, la obtusífolina regula la vía de señalización NF-κB, que juega un papel crucial en la inflamación y las respuestas inmunitarias . Al inhibir esta vía, la obtusífolina reduce la expresión de citocinas y enzimas proinflamatorias, aliviando así la inflamación .
Análisis Bioquímico
Biochemical Properties
Obtusifolin has been found to interact with various enzymes and proteins. It has been shown to inhibit CYP1A2-mediated phenacetin O-deethylation (POD) in a competitive inhibitory manner . This suggests that this compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the production of nitric oxide and the secretion of proinflammatory cytokines by LPS-induced BV2 cells . It also reduces the protein expression of Bcl-2, nephrin, and synaptopodin, and increases the protein levels of Bax and Cleaved Caspase-3 in podocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activation of NF-κB signaling in vitro and in vivo . This suggests that this compound may bind to NF-κB and prevent it from translocating to the nucleus and activating gene expression. Additionally, this compound has been found to inhibit the activation of MAPK signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to rescue LPS-repressed cell viability in a concentration-dependent manner . This suggests that the effects of this compound on cells may change over time, possibly due to the compound’s stability, degradation, or long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been found to ameliorate LPS-induced kidney injury and reduce blood urea nitrogen and serum creatinine levels . The effects of this compound were found to vary with different dosages, suggesting a dose-dependent response.
Métodos De Preparación
La obtusífolina se puede extraer de las semillas de Senna obtusifolia utilizando métodos de extracción metanólica . Las semillas se suelen secar y moler hasta obtener un polvo fino antes de someterse a la extracción con disolventes. El extracto metanólico se purifica posteriormente para aislar la obtusífolina. Los métodos de producción industrial pueden implicar procesos de extracción y purificación a gran escala para obtener el compuesto en cantidades significativas .
Análisis De Reacciones Químicas
La obtusífolina se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Se ha demostrado que inhibe la actividad de la enzima CYP1A2 mediante interacciones hidrofóbicas y enlaces de hidrógeno . Los reactivos comunes utilizados en estas reacciones incluyen fenacetina y etoxiresorufina, que son sustratos de la enzima CYP1A2 . Los principales productos que se forman a partir de estas reacciones incluyen metabolitos que resultan de la desetilación de la fenacetina y la etoxiresorufina .
Aplicaciones Científicas De Investigación
La obtusífolina ha sido estudiada extensamente por sus aplicaciones de investigación científica en diversos campos:
Química: La obtusífolina se utiliza como inhibidor selectivo de la enzima CYP1A2, que participa en la activación de procarcinógenos. Sus efectos inhibitorios sobre esta enzima la convierten en una herramienta valiosa para estudiar las interacciones enzima-sustrato y el metabolismo de los fármacos.
Biología: Se ha demostrado que la obtusífolina reduce la inflamación al inhibir la vía de señalización NF-κB. .
Medicina: La obtusífolina ha demostrado un potencial para prevenir la metástasis del cáncer de mama y mejorar el deterioro de la memoria.
Comparación Con Compuestos Similares
La obtusífolina es estructuralmente similar a otras antraquinonas, como la emodina y la crisofanol . Presenta propiedades únicas que la distinguen de estos compuestos. Por ejemplo, la obtusífolina tiene una mayor selectividad para la enzima CYP1A2 en comparación con otras antraquinonas . Esta selectividad la convierte en una herramienta valiosa para estudiar la inhibición enzimática y las interacciones farmacológicas. Otros compuestos similares incluyen gluco-obtusífolina, que comparte propiedades antiinflamatorias similares pero difiere en su patrón de glicosilación .
Propiedades
IUPAC Name |
2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRXUBDGDSRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197254 | |
| Record name | Obtusifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-85-0 | |
| Record name | Obtusifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obtusifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obtusifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Obtusifolin exerts its effects through various mechanisms depending on the context:
- Anti-inflammatory and Analgesic Effects: this compound reduces inflammation and pain by inhibiting the MAPK/NF-κB signaling pathway [, , , , ], suppressing NLRP3 inflammasome activation [], and reducing reactive oxygen species (ROS) production [, ]. This leads to decreased production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α [, , ]. In the context of osteoarthritis, it downregulates MMP3, MMP13, and COX-2 expression, reducing cartilage damage [].
- Cognitive Enhancement: this compound shows potential for improving memory impairment, likely by inhibiting acetylcholinesterase activity and enhancing cholinergic signaling [].
- Anticancer Effects: this compound suppresses breast cancer bone metastasis by targeting parathyroid hormone-related protein (PTHrP), which is involved in osteoclastogenesis and bone resorption [].
A:
- Molecular Formula: C20H18O6 []
- Spectroscopic Data: this compound's structure has been elucidated through various spectroscopic methods, including UV, IR, and PMR spectroscopy []. Its structure consists of an anthraquinone core with specific substitutions.
ANone: While the provided research primarily focuses on this compound's biological activity, limited information is available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
ANone: The provided research focuses on the biological activity of this compound rather than its potential catalytic properties. Therefore, no information on its catalytic activity, reaction mechanisms, selectivity, or uses in catalysis is available from these studies.
ANone: Yes, computational studies have provided insights into this compound's interactions:
- Molecular Docking: Molecular docking simulations suggest that this compound exhibits potent and selective inhibition of CYP1A2, a key enzyme involved in procarcinogen activation []. The simulations identified hydrophobic interactions and hydrogen bonding as key contributors to this inhibitory activity.
- Calcium Channel Blocking Potential: Molecular docking studies indicate that this compound 2-glucoside, a derivative of this compound, might act as a calcium channel blocker, suggesting potential for treating gestational hypertension [, ].
ANone: Studies highlight the importance of specific structural features for this compound's activity:
- Anthraquinone Core: The anthraquinone core seems essential for its various biological activities [, ].
- Glycosylation: The presence and position of sugar moieties influence activity. For instance, Gluco-aurantio-obtusin, a glycosylated derivative, shows higher inhibitory activity against ACE compared to its aglycone counterpart, aurantio-obtusin [].
- Substitution Pattern: The type and position of substituents on the anthraquinone core impact activity and selectivity against specific targets [].
A:
- Formulation: One study explored the use of transdermal patches containing Cassia seed extract, which is a source of this compound, for treating slow transit constipation in rats []. This highlights the potential for developing different formulations to improve this compound delivery.
ANone: The provided research primarily focuses on the biological activity and chemical characterization of this compound. There is limited information on SHE regulations specifically related to this compound. Further investigations are necessary to address SHE aspects comprehensively.
A:
- Pharmacokinetics: A study using liquid chromatography-tandem mass spectrometry revealed that this compound is rapidly absorbed and distributed in rats after oral administration, with the highest concentration found in the liver []. It is metabolized and eliminated with a half-life of approximately 3 hours [].
- Pharmacodynamics: The pharmacodynamics of this compound involve its interactions with various molecular targets, including NF-κB, NLRP3 inflammasome, acetylcholinesterase, and PTHrP, ultimately leading to its anti-inflammatory, analgesic, cognitive-enhancing, and anticancer effects [, , , ].
A:
- Inhibition of nitric oxide production in lipopolysaccharide-treated macrophages (MH-S cells) [].
- Inhibition of IL-6 production in IL-1β-treated lung epithelial cells (A549 cells) [].
- Suppression of phthalate esters-induced PTHrP production and IL-8 secretion in breast cancer cells (MDA-MB-231 cells) [].
- Reduction of high glucose-induced mitochondrial apoptosis in human umbilical vein endothelial cells [].
- Reversal of scopolamine-induced cognitive impairments in mice using passive avoidance and Morris water maze tests [].
- Reduction of mechanical allodynia induced by various pain models (CFA, CCI, L5 SNL, diabetes, and oxaliplatin) in rats [].
- Attenuation of lung inflammatory responses in a mouse model of lipopolysaccharide-induced acute lung injury [].
- Reduction of cartilage damage in a surgically induced osteoarthritis mouse model [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



